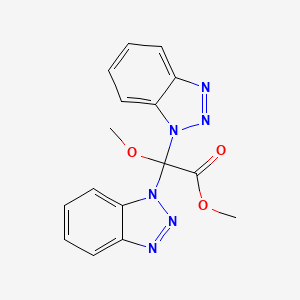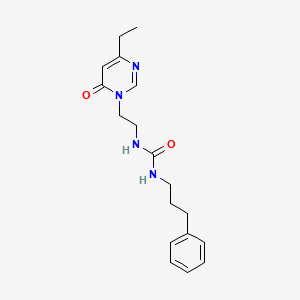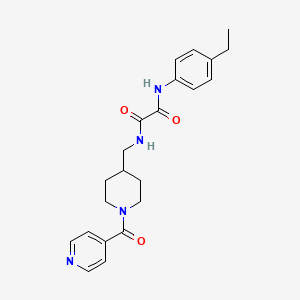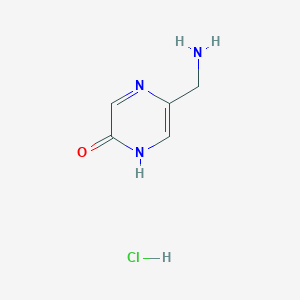
Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate is a complex organic compound known for its unique chemical structure and properties. This compound features two benzotriazole groups attached to a methoxyacetate backbone, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable methoxyacetate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the pure compound.
化学反应分析
Types of Reactions
Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate exerts its effects involves its interaction with specific molecular targets. The benzotriazole groups are known to interact with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
相似化合物的比较
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler compound with similar benzotriazole groups.
2-Methoxyacetic Acid: Shares the methoxyacetate backbone.
Methyl 2-benzotriazolylacetate: Contains one benzotriazole group.
Uniqueness
Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate is unique due to the presence of two benzotriazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its simpler counterparts.
属性
IUPAC Name |
methyl 2,2-bis(benzotriazol-1-yl)-2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-24-15(23)16(25-2,21-13-9-5-3-7-11(13)17-19-21)22-14-10-6-4-8-12(14)18-20-22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAJXSCCSPHYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(N1C2=CC=CC=C2N=N1)(N3C4=CC=CC=C4N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)
![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2682921.png)



![4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2682928.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/new.no-structure.jpg)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2682936.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)
